Product packaging for Butanoyl chloride, 2-cyano-(Cat. No.:CAS No. 57244-09-4)

Butanoyl chloride, 2-cyano-

Cat. No.: B8669627
CAS No.: 57244-09-4
M. Wt: 131.56 g/mol
InChI Key: RXHNYRHMNGAKEN-UHFFFAOYSA-N
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Description

Contextualization of Acyl Chlorides within Contemporary Organic Research

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the presence of a -COCl functional group. ebsco.comcatalysis.blog They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. ebsco.com This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl chlorides powerful and versatile reagents in modern organic synthesis. numberanalytics.comchemistrystudent.com

The high reactivity of acyl chlorides stems from the significant electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a substantial partial positive charge on the carbon, rendering it highly susceptible to attack by nucleophiles. catalysis.blogchemistrystudent.com Consequently, acyl chlorides are extensively used as acylating agents to introduce an acyl group (RCO-) into other molecules. iitk.ac.in Their key reactions include the synthesis of:

Esters through reaction with alcohols. ebsco.com

Amides through reaction with ammonia (B1221849) or primary/secondary amines. ebsco.com

Ketones through Friedel-Crafts acylation of aromatic compounds. ebsco.comiitk.ac.in

Typically prepared by treating carboxylic acids with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), acyl chlorides serve as crucial intermediates in the production of pharmaceuticals, polymers, and agrochemicals. ebsco.comnumberanalytics.comiitk.ac.in Their utility lies in their ability to facilitate the formation of carbon-oxygen and carbon-nitrogen bonds, which are fundamental transformations in synthetic chemistry. numberanalytics.com

Table 1: General Reactions of Acyl Chlorides
ReactantProduct ClassGeneral EquationCitation
WaterCarboxylic AcidRCOCl + H₂O → RCOOH + HCl chemistrystudent.com
AlcoholEsterRCOCl + R'OH → RCOOR' + HCl ebsco.com
AmmoniaPrimary AmideRCOCl + 2NH₃ → RCONH₂ + NH₄Cl ebsco.comchemistrystudent.com
Primary AmineSecondary AmideRCOCl + 2R'NH₂ → RCONHR' + R'NH₃Cl chemistrystudent.com

Distinctive Features of the α-Cyanated Acyl Chloride Moiety

The defining characteristic of 2-cyanobutanoyl chloride is the presence of a nitrile group (a carbon-nitrogen triple bond, -C≡N) on the carbon atom immediately adjacent (in the α-position) to the acyl chloride functionality. This combination results in a molecule with enhanced reactivity and unique synthetic potential.

The α-cyano group possesses a strong electron-withdrawing inductive effect, which further increases the electrophilicity of the already reactive carbonyl carbon of the acyl chloride. This heightened reactivity can facilitate nucleophilic acyl substitution reactions. Beyond this electronic influence, the α-cyano group itself is a versatile functional handle. The α-amino nitrile motif is considered a highly valuable structural unit in synthetic chemistry because it can be readily converted into other important functional groups. mdpi.com For instance, the nitrile can be:

Hydrolyzed to form α-amino carboxylic acids. mdpi.com

Reduced to yield 1,2-diamines. mdpi.com

Subjected to nucleophilic addition to generate α-amino ketones. mdpi.com

Therefore, the α-cyanated acyl chloride moiety is a powerful synthon, offering two distinct points for chemical modification: the highly electrophilic acyl chloride for acylation reactions and the versatile nitrile group for a range of subsequent transformations.

Research Trajectories and Academic Significance of 2-Cyanobutanoyl Chloride

While specific, in-depth research focusing exclusively on 2-cyanobutanoyl chloride is not extensively documented in academic literature, its significance can be inferred from its molecular structure and the established chemistry of its constituent functional groups. The compound is listed in chemical databases, indicating its availability for research purposes. nih.govguidechem.com

The academic interest in molecules like 2-cyanobutanoyl chloride lies in their potential as building blocks for synthesizing more complex, high-value compounds, particularly heterocyclic structures and functionalized acyclic molecules. For example, a related but more complex compound, 2,2,4-trichloro-4-cyanobutanoyl chloride, serves as a key intermediate in the multi-step synthesis of 3,5,6-trichloropyridin-2-ol, a precursor for several agricultural pesticides. google.comgoogleapis.com In this process, the chlorinated cyanobutanoyl chloride is formed and then cyclized under acidic conditions. google.comacs.org This demonstrates a clear research trajectory for α-cyanated acyl chlorides as precursors to pyridinone structures.

Future research involving 2-cyanobutanoyl chloride could explore its use in:

Domino Reactions: Designing sequences where a nucleophile first reacts at the acyl chloride, and a subsequent intramolecular reaction involves the nitrile group to rapidly build molecular complexity.

Synthesis of Novel Heterocycles: Utilizing the dual functionality to construct substituted pyridines, pyrimidines, or other nitrogen-containing ring systems.

Asymmetric Catalysis: Developing methods for the enantioselective transformation of the α-carbon, similar to the strategies used for other α-substituted carbonyl compounds, to produce chiral building blocks for the pharmaceutical industry. acs.org

The academic significance of 2-cyanobutanoyl chloride is thus rooted in its potential as a versatile tool for synthetic chemists to access a wide array of complex organic molecules.

Table 2: Physicochemical Properties of Butanoyl chloride, 2-cyano-
PropertyValueSource
IUPAC Name 2-cyanobutanoyl chloride nih.gov
CAS Number 57244-09-4 guidechem.comguidechem.com
Molecular Formula C₅H₆ClNO nih.govguidechem.com
Molecular Weight 131.56 g/mol nih.gov
Canonical SMILES CCC(C#N)C(=O)Cl nih.govguidechem.com
InChI Key RXHNYRHMNGAKEN-UHFFFAOYSA-N nih.govguidechem.com
Topological Polar Surface Area 40.9 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClNO B8669627 Butanoyl chloride, 2-cyano- CAS No. 57244-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57244-09-4

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

2-cyanobutanoyl chloride

InChI

InChI=1S/C5H6ClNO/c1-2-4(3-7)5(6)8/h4H,2H2,1H3

InChI Key

RXHNYRHMNGAKEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Cyanobutanoyl Chloride

Reactions with Oxygen-Based Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and carboxylic acids, react readily with 2-cyanobutanoyl chloride via the nucleophilic addition-elimination mechanism to produce a variety of important functional groups.

Acyl chlorides undergo vigorous hydrolysis upon contact with water to yield the corresponding carboxylic acid and hydrogen chloride. cognitoedu.orgsavemyexams.com In the case of 2-cyanobutanoyl chloride, the product is 2-cyanobutanoic acid.

2-Cyanobutanoyl chloride reacts readily with a wide range of alcohols to form esters. These reactions are often vigorous at room temperature and produce the corresponding alkyl 2-cyanobutanoate and hydrogen chloride gas. chemguide.co.uk This method is a highly efficient way to synthesize esters because the reaction is essentially irreversible, driven by the formation of the stable HCl byproduct. pressbooks.pub

The general reaction is: 2-Cyanobutanoyl Chloride + Alcohol → Alkyl 2-cyanobutanoate + Hydrogen Chloride

Alcohol ReactantEster Product
MethanolMethyl 2-cyanobutanoate
EthanolEthyl 2-cyanobutanoate
IsopropanolIsopropyl 2-cyanobutanoate

The reaction between an acyl chloride and a carboxylic acid (or its conjugate base, a carboxylate) yields a carboxylic acid anhydride. masterorganicchemistry.comlibretexts.org This reaction is a standard method for preparing both symmetrical and mixed (unsymmetrical) anhydrides. pressbooks.pub 2-Cyanobutanoyl chloride can react with a carboxylic acid, where the hydroxyl oxygen of the acid acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com

To drive the reaction to completion, a weak base such as pyridine (B92270) is often added. pressbooks.pubmasterorganicchemistry.com The base serves to neutralize the hydrogen chloride byproduct as it forms, preventing it from participating in unwanted side reactions and shifting the equilibrium toward the products. pressbooks.pub

The general reaction is: 2-Cyanobutanoyl Chloride + Carboxylic Acid → Mixed Anhydride + HCl

Carboxylic Acid ReactantAnhydride Product
Acetic AcidAcetic 2-cyanobutanoic anhydride
Propanoic Acid2-Cyanobutanoic propanoic anhydride
Benzoic AcidBenzoic 2-cyanobutanoic anhydride

Reactions with Nitrogen-Based Nucleophiles

The high reactivity of the acyl chloride functional group is primarily due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as ammonia (B1221849) and amines. chemistrystudent.comlibretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk

Amide Synthesis with Ammonia and Primary/Secondary Amines

The reaction of an acyl chloride with ammonia, a primary amine, or a secondary amine is a standard and efficient method for amide synthesis. chemistrysteps.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding amide. sketchy.com

A base, such as pyridine, triethylamine, or even an excess of the amine reactant, is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. chemistrysteps.comgoogle.com

General Reaction Scheme:

R-COCl + NH₃ → R-CONH₂ + HCl

R-COCl + R'NH₂ → R-CONHR' + HCl

R-COCl + R'R''NH → R-CONR'R'' + HCl

For 2-cyanobutanoyl chloride, the expected products would be 2-cyanobutanamide, N-substituted-2-cyanobutanamides, and N,N-disubstituted-2-cyanobutanamides, respectively.

Scope and Limitations in the Formation of Substituted Amides

The synthesis of amides from acyl chlorides is a broadly applicable reaction. It works well with a wide range of primary and secondary amines, including aliphatic and aromatic amines. However, some limitations exist:

Steric Hindrance: Highly sterically hindered amines or bulky acyl chlorides may react slowly or require more forcing conditions.

Competing Reactions: The presence of other nucleophilic functional groups within the amine molecule could lead to side reactions.

Basicity of the Amine: Very weakly basic amines (e.g., certain anilines with strong electron-withdrawing groups) may be poor nucleophiles and react sluggishly.

α-Cyano Group Reactivity: The α-cyano group in 2-cyanobutanoyl chloride adds complexity. The α-proton is acidic and could be removed by the amine base, potentially leading to side reactions or racemization if the compound is chiral.

Stereochemical Implications in Amidation Reactions

The carbon at the 2-position of 2-cyanobutanoyl chloride is a stereocenter. Reactions involving this chiral center must be considered for their stereochemical outcome. The α-proton to a carbonyl group is acidic and can be removed by a base to form an enolate. sketchy.com The presence of the additional electron-withdrawing cyano group further increases the acidity of this proton.

If the amine used in the amidation reaction is sufficiently basic, it could deprotonate the α-carbon, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, which would result in racemization of the stereocenter. sketchy.com To preserve the stereochemical integrity at the α-position, non-basic or sterically hindered bases are often employed, and reactions are typically run at low temperatures. sketchy.com

Reactions with Carbon-Based Nucleophiles

Organometallic reagents, such as Grignard and organocuprate reagents, are potent carbon-based nucleophiles that readily react with highly electrophilic acyl chlorides.

Organometallic Reactions: Grignard and Organocuprate Reagents

Grignard reagents (RMgX) are highly reactive organometallic compounds that behave as strong nucleophiles and strong bases. ekb.eg They react vigorously with acyl chlorides. The reaction typically proceeds via a double addition mechanism. The first addition of the Grignard reagent to the acyl chloride forms a ketone intermediate. chemguide.co.uk This ketone is also highly reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic attack to form a tertiary alcohol after acidic workup. chemguide.co.ukekb.eg It is generally difficult to stop the reaction at the ketone stage when using Grignard reagents with acyl chlorides. orgsyn.orgbiosynth.com

Organocuprates (R₂CuLi), also known as Gilman reagents, are softer and less reactive nucleophiles compared to Grignard reagents. biosynth.com This difference in reactivity allows for more controlled reactions with acyl chlorides.

Selective Ketone Formation via Organocuprate Reactions

The reduced reactivity of organocuprates allows them to react selectively with the highly reactive acyl chloride functional group while being generally unreactive towards the resulting ketone product, especially at low temperatures. chemistrysteps.comorgsyn.orgprepchem.com This selectivity makes the reaction of acyl chlorides with organocuprates a valuable method for the synthesis of ketones. prepchem.comweebly.com The reaction proceeds through a nucleophilic acyl substitution where the chloride is replaced by the alkyl group from the organocuprate, yielding a ketone as the final product. prepchem.com

Table of Expected Reactions and Products

Reactant Reagent Expected Product Product Class
2-Cyanobutanoyl chloride Ammonia (NH₃) 2-Cyanobutanamide Primary Amide
2-Cyanobutanoyl chloride Primary Amine (R'NH₂) N-R'-2-cyanobutanamide Secondary Amide
2-Cyanobutanoyl chloride Secondary Amine (R'R''NH) N,N-R',R''-2-cyanobutanamide Tertiary Amide
2-Cyanobutanoyl chloride Grignard Reagent (R'MgX, excess) 3-Alkyl-2-cyano-3-hydroxyalkane Tertiary Alcohol
Tertiary Alcohol Synthesis with Grignard Reagents

The reaction of acyl chlorides with an excess of a Grignard reagent is a well-established method for the synthesis of tertiary alcohols. chemistrysteps.comlibretexts.org This transformation proceeds through a sequential addition-elimination-addition mechanism. In the specific case of 2-cyanobutanoyl chloride, the Grignard reagent (R-MgX) would initially attack the highly electrophilic carbonyl carbon of the acyl chloride. This nucleophilic addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group, to yield a ketone intermediate, specifically a 2-cyano-3-ketoalkane.

Given that ketones are also susceptible to nucleophilic attack by Grignard reagents, and the Grignard reagent is present in excess, a second equivalent of the organometallic reagent adds to the carbonyl carbon of the ketone intermediate. chemistrysteps.comwpmucdn.com This second addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. youtube.com It is crucial to use at least two equivalents of the Grignard reagent to ensure the reaction goes to completion. masterorganicchemistry.com

A potential competing reaction involves the nucleophilic addition of the Grignard reagent to the nitrile group. This reaction typically forms an imine anion, which upon hydrolysis, would yield a ketone. libretexts.orgchemistrysteps.com However, the acyl chloride functionality is generally more reactive towards organometallic reagents than the nitrile group, suggesting that with controlled reaction conditions, selective formation of the tertiary alcohol is feasible. chemistrysteps.com The reaction pathway is outlined in the scheme below.

General Reaction Scheme: Step 1: Formation of Ketone Intermediate 2-Cyanobutanoyl Chloride + R-MgX → 2-Cyano-3-ketoalkane + MgXCl

Step 2: Formation of Tertiary Alcohol 2-Cyano-3-ketoalkane + R-MgX → Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate + H₃O⁺ → 2-Cyano Tertiary Alcohol + Mg²⁺ + X⁻ + H₂O

The table below illustrates potential tertiary alcohol products synthesized from 2-cyanobutanoyl chloride and various Grignard reagents.

Grignard Reagent (R-MgX)Ketone IntermediateFinal Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr)3-Cyano-2-pentanone2,3-Dimethyl-3-cyano-2-pentanol
Ethylmagnesium bromide (CH₃CH₂MgBr)4-Cyano-3-hexanone3-Ethyl-4-cyano-3-hexanol
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-2-cyanobutan-1-one1,1-Diphenyl-2-cyanobutan-1-ol
Isopropylmagnesium chloride ((CH₃)₂CHMgCl)2,4-Dimethyl-3-cyano-3-pentanone2,3,4-Trimethyl-3-cyano-2-pentanol

Cross-Coupling Reactions Involving the Acyl Chloride Moiety

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, typically mediated by a transition metal catalyst. nrochemistry.comlibretexts.org The acyl chloride moiety of 2-cyanobutanoyl chloride is a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions.

Exploration of Acyl Sonogashira Reactions and Potential for Cyano-Substituted Substrates

The Acyl Sonogashira reaction is a variation of the well-known Sonogashira coupling, which specifically joins an acyl chloride with a terminal alkyne to produce an α,β-alkynyl ketone, commonly known as a ynone. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, often copper(I) iodide (CuI). mdpi.comsciforum.net The reaction is carried out in the presence of a base, usually an amine like triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org

The catalytic cycle is understood to involve three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride, forming a palladium(II) acyl complex.

Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the acyl and alkynyl groups, undergoes reductive elimination to form the ynone product and regenerate the palladium(0) catalyst. libretexts.org

The Acyl Sonogashira reaction is known to tolerate a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the acyl chloride. mdpi.com This tolerance suggests that the electron-withdrawing cyano group present in 2-cyanobutanoyl chloride would be compatible with the reaction conditions. The successful coupling would yield a polyfunctionalized molecule containing a ketone, a carbon-carbon triple bond, and a nitrile group—a versatile scaffold for further synthetic manipulations, particularly for the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net

The table below outlines potential ynone products from the Acyl Sonogashira coupling of 2-cyanobutanoyl chloride with different terminal alkynes.

Terminal AlkyneCatalyst SystemBasePotential Ynone Product
PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine4-Cyano-1-phenyl-1-hexyn-3-one
EthynylbenzenePdCl₂(PPh₃)₂ / CuIDiethylamine4-Cyano-1-phenyl-1-hexyn-3-one
1-HexynePd(PPh₃)₄ / CuITriethylamine4-Cyano-5-decyn-3-one
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine4-Cyano-1-(trimethylsilyl)-1-hexyn-3-one

Reactivity Profile of the Nitrile Group within the 2-Cyanobutanoyl Chloride Scaffold

The nitrile, or cyano, group is an exceptionally versatile functional group in organic chemistry due to the electrophilic nature of its carbon atom and the presence of a carbon-nitrogen triple bond. researchgate.netwikipedia.org Within the 2-cyanobutanoyl chloride structure, the nitrile functionality offers numerous avenues for chemical modification, independent of or in concert with the acyl chloride moiety.

Transformations and Derivatizations of the Nitrile Functionality

The nitrile group in the 2-cyanobutanoyl chloride scaffold can be converted into a variety of other functional groups using standard organic transformations. These reactions significantly expand the synthetic utility of the parent molecule.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comwikipedia.org For instance, heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) would convert the cyano group into a carboxylic acid, resulting in a dicarboxylic acid derivative (after conversion of the acyl chloride).

Reduction to Amines: Catalytic hydrogenation or, more commonly, treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine. wikipedia.orglibretexts.org Applying such a reagent to 2-cyanobutanoyl chloride would likely reduce both the nitrile and the acyl chloride, yielding an amino alcohol.

Reduction to Aldehydes: The Stephen aldehyde synthesis, which uses stannous chloride in acid, or the use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde. wikipedia.org

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate can be hydrolyzed to produce a ketone. libretexts.orgchemistrysteps.com This provides a method for forming a new carbon-carbon bond at the position of the nitrile.

The following table summarizes key transformations of the nitrile group and the resulting products from the 2-cyanobutanoyl chloride framework.

Reaction TypeReagentsIntermediate Functional GroupFinal Functional Group
HydrolysisH₃O⁺, heat or OH⁻, H₂O, heatCarboxamideCarboxylic Acid
ReductionLiAlH₄, then H₂O-Primary Amine
Partial ReductionDIBAL-H, then H₂OImineAldehyde
Grignard AdditionR-MgX, then H₃O⁺Imine SaltKetone

Potential for Intramolecular Cyclization Reactions and Annulations

The bifunctional nature of 2-cyanobutanoyl chloride, possessing both an electrophilic acyl chloride and a versatile nitrile group, creates the potential for intramolecular cyclization reactions to form heterocyclic systems. nih.gov Such reactions are synthetically valuable for building molecular complexity in a single step.

One potential pathway involves the conversion of the acyl chloride to a different functional group that contains a nucleophilic center. For example, reaction with an amino alcohol could form an ester or amide with a tethered hydroxyl or amino group. Under appropriate conditions (acidic or basic catalysis), this tethered nucleophile could then attack the nitrile carbon, leading to the formation of a cyclic imine or related heterocycle.

Alternatively, reactions could be designed to leverage the reactivity of the α-carbon, which is activated by both the adjacent carbonyl and nitrile groups. Deprotonation of this carbon with a suitable base would generate a potent nucleophile. While this would typically lead to intermolecular reactions, if an appropriate electrophilic center is introduced elsewhere in the molecule via derivatization, an intramolecular ring closure could be achieved. For instance, a derivative of 2-cyanobutanoyl chloride containing a tethered alkyl halide could undergo an intramolecular SN2 reaction to form a cyclic product.

Inspired by known cyclization reactions of related β-oxonitriles, one can envision a base-catalyzed intramolecular cyclization. mdpi.com If 2-cyanobutanoyl chloride first reacts with a nucleophile to form a ketone, the resulting β-ketonitrile could potentially undergo a Thorpe-Ziegler type reaction under strongly basic conditions, leading to a cyclic enaminonitrile.

Annulation reactions, which form a new ring onto an existing system, are also conceivable. For example, a reaction sequence could be devised where 2-cyanobutanoyl chloride reacts with a dinucleophile, with one nucleophilic site reacting at the acyl chloride and the other eventually participating in a ring-closing step with the nitrile group or a derivative thereof. researchgate.net These hypothetical pathways highlight the potential of 2-cyanobutanoyl chloride as a building block for complex cyclic molecules.

Applications of 2 Cyanobutanoyl Chloride in Complex Molecule Synthesis

Function as a Versatile Synthetic Intermediate and Building Block

The utility of 2-cyanobutanoyl chloride as a potent synthetic tool stems from the distinct reactivity of its functional groups. The acyl chloride group is a powerful electrophile, readily undergoing acylation reactions with a wide range of nucleophiles, including alcohols, phenols, and amines, to form the corresponding esters and amides. This reactivity is fundamental to its role as a building block, allowing for its incorporation into larger molecules.

Simultaneously, the cyano group and the adjacent alpha-hydrogen offer further reaction possibilities. These sites can participate in condensation reactions and are crucial for the formation of various ring systems. tubitak.gov.tr This polyfunctional nature allows 2-cyanobutanoyl chloride to serve as a key intermediate for creating more complex organic molecules, where each functional group can be addressed in a controlled, sequential manner.

Contribution to the Construction of Pharmaceutical Intermediates and Lead Compounds

In the field of medicinal chemistry, the synthesis of novel molecular structures is paramount for the discovery of new therapeutic agents. Acyl chlorides containing a cyano group are recognized as important precursors in the synthesis of potential drug candidates. echemi.com The unique electronic and structural properties of the cyano-acyl chloride motif facilitate its use in creating compounds with significant biological activity.

A primary application of cyano-functionalized acyl chlorides is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. ekb.eg These reagents are highly effective in reactions with binucleophiles—molecules containing two nucleophilic centers. Depending on the nature and spacing of the nucleophilic atoms in the reaction partner, a wide array of heterocyclic skeletons can be constructed. tubitak.gov.trekb.eg

The general reaction mechanism involves an initial attack by one of the nucleophilic centers on the highly electrophilic acyl chloride carbon, followed by an intramolecular cyclization involving the cyano group or the alpha-carbon to form a stable ring system. ekb.eg This strategy provides an efficient pathway to valuable heterocyclic families.

Heterocyclic SystemRequired Binucleophile TypeRepresentative Examples
Pyrazoles 1,2-BinucleophilesHydrazine, Phenylhydrazine ekb.eg
Benzimidazoles 1,4-Binucleophiles2-Aminoaniline ekb.eg
Benzoxazoles 1,4-Binucleophiles2-Aminophenol ekb.egresearchgate.net
Benzothiazoles 1,4-Binucleophiles2-Mercaptoaniline ekb.eg
Pyridopyrimidines 1,3-Binucleophiles2-Aminopyridine researchgate.net
Quinazolinones 1,4-BinucleophilesAnthranilic Acid researchgate.netresearchgate.net

This table illustrates the types of heterocyclic systems that can be synthesized using the reaction principles of cyano-functionalized acyl chlorides with various binucleophiles.

The heterocyclic systems generated from precursors like 2-cyanobutanoyl chloride often serve as the foundational scaffolds for biologically active molecules. researchgate.net A molecular scaffold is the core structure of a compound to which various functional groups can be attached to modulate its biological and pharmacological properties. Heterocyclic scaffolds such as benzimidazoles, benzoxazoles, and pyrazoles are known to be "privileged structures" in medicinal chemistry, as they are capable of binding to numerous biological targets. ekb.eg The ability to efficiently construct these scaffolds makes 2-cyanobutanoyl chloride and related compounds indispensable tools in drug discovery and development programs.

Utility in the Production of Agrochemicals and Specialty Chemicals

The reactivity of cyano-acyl chlorides is also harnessed in the agrochemical sector. Compounds containing the 2-cyanoacrylate moiety, which can be derived from related cyano-acryloyl chlorides, have demonstrated significant potential as herbicides. researchgate.net The synthesis of these molecules often involves the reaction of a cyano-acyl chloride with an appropriate alcohol or amine to introduce the desired functionality. researchgate.net The resulting products can exhibit potent herbicidal activity against various weed species. researchgate.net

Furthermore, the general class of acyl chlorides serves as crucial intermediates for a broad range of specialty chemicals. vynova-group.comseqens.com They are used as precursors for dyes, pigments, and initiators for the polymer industry. vynova-group.comresearchgate.net The specific combination of the cyano group and the acyl chloride in 2-cyanobutanoyl chloride offers a unique pathway to specialized molecules with tailored properties for diverse industrial applications.

Development of Novel Building Blocks for Advanced Materials Science

In materials science, the creation of polymers and other advanced materials with specific functionalities is a key area of research. Reagents like 2-cyanobutanoyl chloride are valuable for this purpose. The acyl chloride function can be used for polymerization reactions, particularly for creating polyamides or polyesters, while the pendant cyano group can be incorporated into the polymer backbone. This nitrile functionality can enhance the polymer's thermal stability, polarity, and other physicochemical properties, or it can be chemically modified after polymerization to introduce new features. Related triazine-based compounds, synthesized from cyanuric chloride, are used as crosslinking agents and form the basis of covalent triazine polymers, which are noted for their stability and porosity. researchgate.net

Computational and Theoretical Investigations of 2 Cyanobutanoyl Chloride

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of a molecule. For 2-cyanobutanoyl chloride, the presence of a chiral center at the second carbon atom and the rotational freedom around the C-C single bonds suggest the existence of multiple stable conformers.

The geometry of 2-cyanobutanoyl chloride is primarily dictated by the interplay of steric and electronic effects. The butanoyl chloride backbone will likely adopt staggered conformations to minimize steric hindrance between the ethyl group, the cyano group, and the carbonyl chloride group. The relative orientation of the cyano group and the carbonyl group is of particular interest due to potential dipole-dipole interactions.

Based on studies of similar alpha-substituted carbonyl compounds, it is expected that the most stable conformers will exhibit specific dihedral angles that optimize the electronic interactions between the cyano and carbonyl groups. The bond lengths and angles would be influenced by the electronegativity of the substituent groups. For instance, the C-C bond between the chiral carbon and the carbonyl carbon might be slightly shorter due to the electron-withdrawing nature of the adjacent cyano and carbonyl chloride groups.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 2-Cyanobutanoyl Chloride (Based on Analogous Compounds)

ParameterPredicted Value
C=O Bond Length~1.19 Å
C-Cl Bond Length~1.79 Å
C-C≡N Bond Length~1.46 Å
C≡N Bond Length~1.15 Å
C-C (ethyl) Bond Length~1.53 Å
C-C-C Bond Angle~112°
O=C-Cl Bond Angle~120°
N≡C-C Bond Angle~178°

Note: These values are estimations based on computational data for butanoyl chloride, acetonitrile, and other alpha-cyano carbonyl compounds and have not been experimentally verified for 2-cyanobutanoyl chloride.

Exploration of Electronic Properties and Reactivity Descriptors

The electronic properties of 2-cyanobutanoyl chloride are significantly influenced by the presence of highly electronegative nitrogen, oxygen, and chlorine atoms. This leads to a polarized molecule with distinct regions of positive and negative electrostatic potential.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in 2-Cyanobutanoyl Chloride (Based on Analogous Compounds)

AtomPredicted Mulliken Charge (a.u.)
Carbonyl Carbon+0.4 to +0.6
Carbonyl Oxygen-0.4 to -0.6
Chlorine-0.1 to -0.2
Cyano Carbon+0.1 to +0.2
Cyano Nitrogen-0.3 to -0.5

Note: These are generalized predictions based on the known electronic effects of the functional groups.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For 2-cyanobutanoyl chloride, the HOMO is expected to be localized on the atoms with the highest electron density, such as the lone pairs of the oxygen, nitrogen, or chlorine atoms. The LUMO, on the other hand, is likely to be centered on the antibonding π* orbital of the carbonyl group and the C-Cl bond.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals dictates the molecule's behavior in various reactions. For instance, a nucleophile would preferentially attack the regions where the LUMO is localized (the carbonyl carbon), while an electrophile would react with the regions of high HOMO density.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 2-cyanobutanoyl chloride, including its conformational landscape and how it interacts with other molecules in a solution or condensed phase.

An MD simulation would reveal the flexibility of the molecule and the timescales of conformational changes. It would show how the ethyl chain and the cyano and carbonyl chloride groups move and rotate relative to each other. This is important for understanding how the molecule might bind to a receptor or a catalyst.

Furthermore, MD simulations can be used to study the intermolecular interactions between 2-cyanobutanoyl chloride molecules or with solvent molecules. These interactions, which include dipole-dipole forces and van der Waals interactions, govern the physical properties of the substance, such as its boiling point and solubility. The strong dipole moment of the cyano and carbonyl groups would lead to significant dipole-dipole interactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For 2-cyanobutanoyl chloride, this could involve studying its reactivity towards various nucleophiles, its thermal decomposition pathways, or its role in cycloaddition reactions.

By calculating the potential energy surface for a given reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For example, a computational study of the hydrolysis of 2-cyanobutanoyl chloride would involve modeling the approach of a water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion. Such a study would provide detailed information about the geometry and energy of the transition state for this reaction.

Future Directions and Emerging Research Avenues for 2 Cyanobutanoyl Chloride

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis lies in the development of processes that are both efficient and environmentally responsible. For 2-cyanobutanoyl chloride, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. Green chemistry principles are guiding the exploration of new synthetic routes.

Key areas of development include:

Alternative Chlorinating Agents: Research is ongoing to replace conventional and often harsh chlorinating agents like thionyl chloride or oxalyl chloride with more benign alternatives. This could involve the use of solid-supported reagents that are more easily separated from the reaction mixture, or catalytic systems that generate the active chlorinating species in situ, minimizing the handling of hazardous materials.

Greener Solvents: A significant focus is on replacing volatile organic compounds (VOCs) with more sustainable solvents such as water, supercritical fluids, or bio-derived solvents. mdpi.com The challenge lies in ensuring sufficient reactivity and simplifying product isolation in these alternative media.

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or mechanochemistry is being explored to reduce the energy consumption of the synthesis process and potentially shorten reaction times. mdpi.com

A comparative look at traditional versus potential green synthetic methods highlights the shift in chemical manufacturing philosophy:

FeatureTraditional SynthesisSustainable Synthesis
Chlorinating Agent Thionyl chloride, PhosgeneIn situ generated reagents, Solid-supported reagents
Solvents Chlorinated hydrocarbons, Aromatic hydrocarbonsWater, Bio-solvents, Supercritical fluids
Energy Input Conventional heatingMicrowave, Mechanochemistry
Byproducts Acidic gases, Organic wasteRecyclable catalysts, Minimal waste

Exploration of Catalytic Applications and Processes

The introduction of a cyano group at the alpha position of butanoyl chloride suggests a rich potential for catalytic transformations. Catalysis offers pathways to new molecules with high selectivity and efficiency, minimizing waste and energy consumption. Future research is expected to delve into several catalytic applications for 2-cyanobutanoyl chloride.

Potential catalytic systems and their applications are summarized below:

Catalytic SystemPotential Application for 2-Cyanobutanoyl ChlorideDesired Outcome
Phase-Transfer Catalysis Cyanation reactions to introduce the nitrile group.Efficient synthesis of the parent compound or its derivatives under milder, multiphase conditions. researchgate.net
Transition Metal Catalysis Cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.Synthesis of complex molecules for pharmaceuticals or materials science.
Biocatalysis Enantioselective transformations utilizing enzymes.Production of chiral building blocks with high optical purity, which is crucial for the pharmaceutical industry. mdpi.com
Organocatalysis Asymmetric synthesis of functionalized molecules.Metal-free synthesis of chiral compounds, offering a more sustainable alternative to some metal-based catalysts.

The development of novel catalysts, such as copper-based systems for cyanation, could significantly improve the synthesis and subsequent reactions of α-cyano acyl chlorides. researchgate.netfigshare.com

Integration into Continuous Flow Chemistry Systems for Industrial Scalability

Continuous flow chemistry is revolutionizing the way chemicals are manufactured, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. mdpi.com The integration of 2-cyanobutanoyl chloride synthesis and its subsequent reactions into continuous flow systems is a key area for future industrial application.

The benefits of applying flow chemistry to the synthesis of acyl chlorides include:

Enhanced Safety: The small reactor volumes in flow systems allow for better control over reaction temperature and pressure, which is particularly important when handling reactive intermediates like acyl chlorides. acs.orgacs.orgrochester.edu This minimizes the risk of runaway reactions.

Improved Efficiency and Yield: The precise control over reaction parameters and efficient mixing in microreactors can lead to higher yields and purities of the desired product. flinders.edu.aumdpi.comnih.gov

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward and cost-effective than scaling up large batch reactors. mdpi.com

Automation: Flow systems can be readily automated, allowing for continuous production with minimal manual intervention, leading to greater consistency and reduced operational costs. mdpi.com

A hypothetical multi-step continuous flow synthesis involving 2-cyanobutanoyl chloride could be envisioned as follows:

StepProcessReactor Module
1 Synthesis of 2-cyanobutanoic acidPacked-bed reactor with a heterogeneous catalyst
2 Chlorination to 2-cyanobutanoyl chlorideMicroreactor with an in-line quenching unit
3 Reaction with a nucleophile (e.g., amine, alcohol)Second microreactor for amide or ester formation
4 In-line purificationLiquid-liquid extraction or solid-phase scavenger column

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of 2-cyanobutanoyl chloride, arising from the presence of both a highly reactive acyl chloride group and an electron-withdrawing cyano group on the adjacent carbon, open the door to discovering new chemical reactions. This dual functionality can be exploited to create complex molecular architectures.

Future research in this area may focus on:

Reactions as a Michael Acceptor: The carbon-carbon double bond in derivatives of 2-cyanobutanoyl chloride could act as a Michael acceptor, allowing for conjugate addition reactions to form more complex structures. researchgate.net

Cyclization Reactions: The compound could serve as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. The two reactive centers could participate in intramolecular reactions to form rings.

Multicomponent Reactions: The reactivity of 2-cyanobutanoyl chloride could be harnessed in one-pot, multicomponent reactions where three or more reactants combine to form a complex product, thereby increasing synthetic efficiency.

Radical Reactions: Exploration of radical-based transformations could unveil new pathways for functionalizing the molecule at different positions, leading to novel derivatives with potentially interesting biological or material properties.

The investigation into the reactivity of α-cyano carbonyl compounds is an active area of research, and the insights gained will undoubtedly be applied to 2-cyanobutanoyl chloride to unlock its full synthetic potential. cluster-science.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-cyano-butanoyl chloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting 2-cyano-butanoyl acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions. The reaction should be conducted in an inert atmosphere (e.g., nitrogen), with dropwise addition of the chlorinating agent to control exothermicity. Post-reaction, excess reagent is removed via distillation, and the product is purified using techniques like fractional distillation or column chromatography. Confirm purity via NMR spectroscopy, noting residual solvents or unreacted starting materials .

Q. How should researchers handle and store 2-cyano-butanoyl chloride to ensure safety and stability?

  • Methodological Answer : Store in a moisture-free environment at 2–8°C under inert gas (argon/nitrogen). Use sealed glassware with PTFE-lined caps to prevent hydrolysis. Handle in a fume hood with PPE (nitrile gloves, lab coat, goggles). Monitor for decomposition (e.g., HCl gas release) using pH strips or gas detectors. Refer to GHS-compliant SDS for emergency protocols .

Q. What spectroscopic techniques are effective for characterizing 2-cyano-butanoyl chloride?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the acyl chloride and cyano groups (e.g., carbonyl carbon at ~170 ppm). IR spectroscopy can identify C≡N (~2240 cm1^{-1}) and C=O (~1800 cm1^{-1}) stretches. Mass spectrometry (EI-MS) validates molecular ion peaks and fragmentation patterns. For impurities, combine HPLC with UV detection at 210–240 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using 2-cyano-butanoyl chloride in esterification reactions?

  • Methodological Answer : Investigate variables:

  • Stoichiometry : Optimize molar ratios of alcohol/nucleophile to acyl chloride.
  • Side reactions : Use TLC or GC-MS to detect hydrolyzed byproducts (e.g., 2-cyano-butanoyl acid).
  • Catalysis : Test Lewis acids (e.g., ZnCl2_2) or DMAP to enhance reactivity.
  • Solvent effects : Compare yields in polar aprotic (e.g., DCM) vs. non-polar solvents.
    Document kinetic studies to identify rate-limiting steps .

Q. What strategies mitigate hydrolysis of 2-cyano-butanoyl chloride during experimental procedures?

  • Methodological Answer :

  • Moisture control : Use molecular sieves (3Å) in reaction mixtures and solvent drying columns.
  • Low-temperature reactions : Conduct syntheses in ice baths (0–5°C) to slow hydrolysis.
  • In situ derivatization : React the acyl chloride immediately with nucleophiles (e.g., amines) to avoid storage.
  • Stability assays : Monitor hydrolysis rates via conductivity measurements or 19F^{19}\text{F} NMR (if using fluorinated analogs) .

Q. How does the electron-withdrawing cyano group influence the reactivity of 2-cyano-butanoyl chloride compared to other acyl chlorides?

  • Methodological Answer : The cyano group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Compare reactivity with non-substituted butanoyl chloride using:

  • Kinetic studies : Pseudo-first-order rate constants in reactions with alcohols/amines.
  • Computational analysis : DFT calculations (e.g., Gibbs free energy of activation) to quantify electronic effects.
  • Competitive reactions : Pair with other acyl chlorides (e.g., acetyl chloride) to assess relative reactivity in mixed systems .

Notes

  • Advanced questions integrate interdisciplinary methods (e.g., computational chemistry, kinetic modeling).
  • For synthesis scale-up, consult hazard assessments from the Handbook of Reactive Chemical Hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.